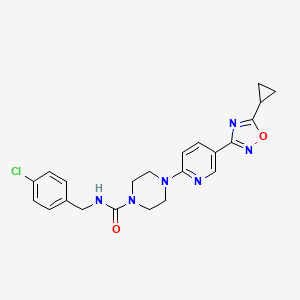![molecular formula C17H14N6O2 B2829282 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081120-69-5](/img/structure/B2829282.png)
3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,3-triazole ring could be formed via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The 1,3,4-oxadiazole ring could be synthesized through cyclodehydration of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (1,2,3-triazole and 1,3,4-oxadiazole) suggests that the compound might have planar sections, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the methoxyphenyl group might undergo reactions typical of ethers and aromatic compounds, while the triazole and oxadiazole rings might participate in reactions characteristic of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the aromatic rings .Applications De Recherche Scientifique
Anticancer Activity
The compound has shown promise in the field of oncology. A study synthesized novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives by reacting (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with various aryl azides. These derivatives were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines. Most of the tested compounds exhibited significant activity against both cancer cell lines .
Medicinal Applications
1,2,3-Triazoles, due to their biological activities, have been associated with various medicinal applications. These include:
- Antidiabetic Properties : Some 1,2,3-triazoles exhibit antidiabetic effects .
- Anti-Inflammatory Activity : Certain triazoles have demonstrated anti-inflammatory properties .
- Antifungal and Antibacterial Effects : Triazoles have been investigated as potential antifungal and antibacterial agents .
- Antiviral Activity : They also show promise as antiviral agents .
Structural Characterization
The compound’s structure was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), mass spectrometry, and elemental analyses . Additionally, infrared (IR) spectroscopy (400–4000 cm–1) was employed to record the IR spectrum .
Retro-Michael Reaction
A unique preparation method involving the retro-Michael reaction was applied to synthesize the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-5-4-8-18-10-12)19-22-23(11)13-6-3-7-14(9-13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCFJIJYHMSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)
![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)


![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)
![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)